1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene
Description
Properties
Molecular Formula |
C8H2Cl2F6 |
|---|---|
Molecular Weight |
282.99 g/mol |
IUPAC Name |
1,2-dichloro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H |
InChI Key |
OKIHCZWUXQPHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene typically involves the trifluoromethylation of arynes. One notable method is the copper-mediated 1,2-bis(trifluoromethylation) of arynes using [CuCF3] in the presence of an oxidant such as DDQ. This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as those involving copper or palladium, is common in the large-scale synthesis of similar fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoromethylated aniline derivative .
Scientific Research Applications
Synthesis and Properties
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene can be synthesized through several methods, including chlorination and fluorination processes. The synthesis often involves chlorinating para-xylene under controlled conditions to yield the desired trifluoromethylated compound. The compound exhibits a high melting point and stability under ambient conditions, making it suitable for various applications.
Applications in Pharmaceuticals
The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique trifluoromethyl groups enhance biological activity and improve pharmacokinetic properties. Research indicates that derivatives of 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene exhibit potent antibacterial properties against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
- Compound Studied : N-[2-(6-bromo-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]-4-chlorobenzene-1-sulfonamide
- Findings : Modifications to the structure of related compounds led to increased potency with reduced toxicity to mammalian cells .
Applications in Agrochemicals
In agrochemical formulations, 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene is utilized as a key intermediate for developing herbicides and pesticides. Its fluorinated structure contributes to enhanced effectiveness against pests and weeds while providing stability in various environmental conditions.
Case Study: Herbicide Development
- Research Focus : Synthesis of diphenyl ether herbicides using intermediates derived from 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene.
- Outcome : The resulting herbicides demonstrated improved efficacy and selectivity towards target species .
Applications in Materials Science
The compound is also explored for its potential in materials science, particularly in the development of organic electronic materials. Its ambipolar characteristics make it suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.
Case Study: Organic Electronics
- Material Developed : CF3-PBTV (Polymer)
- Properties : Exhibits ambient stability and does not require annealing during processing.
- Application : Utilized in the fabrication of high-performance organic electronic devices .
Comparison of Applications
| Application Area | Key Benefits | Example Use Case |
|---|---|---|
| Pharmaceuticals | Enhanced biological activity | Antibiotic development against MRSA |
| Agrochemicals | Improved pest control | Development of selective herbicides |
| Materials Science | Ambipolar characteristics | Organic field-effect transistors |
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Selected Halogenated Benzenes
- Electronic Effects: The -CF₃ groups in 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene create a highly electron-deficient aromatic ring, reducing susceptibility to electrophilic substitution compared to mono-fluorinated or non-fluorinated analogs like 1,2-dichlorobenzene. This property is critical in applications requiring chemical inertness .
Degradation Pathways
Table 2: Microbial Degradation Pathways of Chlorinated Benzenes
- Metabolic Resistance : The -CF₃ groups in the target compound likely hinder enzymatic activity (e.g., dioxygenases), reducing biodegradability compared to 1,2-dichlorobenzene .
- Environmental Persistence : Fluorinated analogs are less prone to hydrolysis or photolysis, increasing environmental persistence .
Table 3: Toxicological Profiles
- Mechanistic Differences : Chlorinated benzenes like 1,2-dichlorobenzene form reactive epoxide intermediates during metabolism, leading to toxicity. Fluorinated derivatives may avoid such pathways due to metabolic resistance .
Biological Activity
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms on a benzene ring. Its chemical formula is and it has a molecular weight of 265.00 g/mol. This compound exhibits significant hydrophobic properties due to the trifluoromethyl substituents, influencing its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The unique structure of 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene contributes to its biological activity. The trifluoromethyl groups enhance lipophilicity, facilitating interactions with hydrophobic regions of biological targets. The chlorine atoms may also participate in halogen bonding, which can stabilize interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.00 g/mol |
| IUPAC Name | 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene |
| Log P (octanol-water partition coefficient) | High (indicating significant hydrophobicity) |
Mechanisms of Biological Activity
Research indicates that 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene exhibits various biological activities through multiple mechanisms:
- Protein Binding : Studies have shown that this compound interacts with proteins by forming stable complexes, which can inhibit enzymatic activity or alter receptor functions.
- Antimicrobial Activity : The presence of halogenated groups has been associated with antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to disrupt cell wall synthesis or protein synthesis pathways .
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study explored the antibacterial properties of halogenated compounds similar to 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene. It was found that these compounds effectively inhibited the growth of various bacterial strains by targeting essential cellular processes such as protein synthesis and cell wall integrity .
- Cytotoxicity in Cancer Cells : In vitro studies indicated that 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene exhibited significant cytotoxicity against several cancer cell lines. The mechanism was hypothesized to involve the induction of oxidative stress leading to apoptosis.
- Interaction with Biological Targets : Research focusing on the interaction between this compound and biological macromolecules showed that it could bind effectively to certain enzymes and receptors, potentially altering their activity and leading to therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for 1,2-bis(trifluoromethyl)-3,4-dichlorobenzene, and what challenges arise during purification?
Answer: Synthesis typically involves halogenation and trifluoromethylation steps. For example:
- Step 1 : Chlorination of a benzene derivative (e.g., 1,2-dimethylbenzene) using Cl₂/FeCl₃ to introduce chlorine atoms.
- Step 2 : Trifluoromethylation via Ullmann coupling or nucleophilic substitution with CF₃ reagents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) .
- Purification challenges : High lipophilicity from trifluoromethyl groups complicates crystallization. Use fractional distillation (low-pressure conditions) or preparative HPLC with C18 columns. Monitor purity via ¹⁹F NMR (distinct CF₃ signals at ~-60 ppm) and GC-MS .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Answer:
- Stability factors : Moisture sensitivity (hydrolysis risk at Cl sites), thermal decomposition (>150°C), and light-induced radical reactions.
- Methodology :
Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?
Answer:
- GC-MS : Detects volatile byproducts (e.g., dechlorinated intermediates).
- ¹H/¹⁹F NMR : Identifies structural isomers (e.g., 1,3 vs. 1,2 substitution patterns).
- ICP-OES : Quantifies residual metal catalysts (e.g., Fe, Cu) from synthesis .
Advanced Research Questions
Q. How do the electron-withdrawing effects of trifluoromethyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Mechanistic insight : The -CF₃ and -Cl groups deactivate the benzene ring via meta-directing effects, hindering electrophilic substitution. However, they enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by polarizing C–X bonds.
- Experimental design :
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Answer:
- Case study : Antimicrobial assays for 1,2-bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene show variability due to:
- Solvent effects : DMSO vs. aqueous buffers alter compound solubility and bioavailability.
- Strain specificity : Gram-positive vs. Gram-negative bacteria respond differently to lipophilic agents.
- Resolution : Standardize assays using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate via LC-MS to confirm compound integrity post-assay .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or bacterial topoisomerases.
- Parameterization : Assign partial charges to CF₃ and Cl groups using quantum mechanics (e.g., HF/6-31G* basis set).
- Validation : Compare predicted binding affinities with SPR or ITC experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
